2-(Benzyloxy)-1-nitro-4-vinylbenzene
Description
Properties
IUPAC Name |
4-ethenyl-1-nitro-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-2-12-8-9-14(16(17)18)15(10-12)19-11-13-6-4-3-5-7-13/h2-10H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNRHCJCXJOZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-nitro-4-vinylbenzene typically involves a multi-step process. One common method includes the nitration of 2-(Benzyloxy)-1-vinylbenzene, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-nitro-4-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The vinyl group can participate in hydrogenation reactions to form the corresponding ethyl derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are often employed.
Major Products Formed
Reduction of the Nitro Group: 2-(Benzyloxy)-1-amino-4-vinylbenzene.
Hydrogenation of the Vinyl Group: 2-(Benzyloxy)-1-nitro-4-ethylbenzene.
Substitution of the Benzyloxy Group: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-1-nitro-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-nitro-4-vinylbenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The vinyl group can participate in addition reactions, potentially modifying the activity of enzymes or receptors. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparison with Similar Compounds
1-Methoxy-4-(2-nitrovinyl)benzene (CAS 3179-10-0)
- Molecular formula: C₉H₉NO₃.
- Molecular weight : 179.17 g/mol.
- Key differences: Replaces benzyloxy with a smaller methoxy group at position 1. Contains a nitrovinyl group (CH₂=CH-NO₂) at position 4 instead of a simple vinyl.
- Impact: Increased polarity due to methoxy, enhancing solubility in polar solvents.
1-Nitro-4-vinylbenzene
- Molecular formula: C₈H₇NO₂ (inferred).
- Key differences :
- Lacks both benzyloxy and additional substituents.
- Simplified structure with nitro at position 1 and vinyl at position 4.
- Impact :
4-(Benzyloxy)-2-methyl-1-nitrobenzene (CAS 22424-58-4)
- Molecular formula: C₁₄H₁₃NO₃.
- Molecular weight : 243.26 g/mol.
- Key differences :
- Benzyloxy at position 4 (vs. position 2 in the target compound).
- Contains a methyl group at position 2.
- Impact :
1-(Benzyloxy)-2-methoxy-4-(2-nitrovinyl)benzene (CAS 1860-56-6)
- Molecular formula: C₁₆H₁₅NO₄.
- Molecular weight : 285.29 g/mol.
- Key differences :
- Additional methoxy group at position 2.
- Nitrovinyl group at position 4.
- Impact :
4-(Benzyloxy)-1-chloro-2-nitrobenzene (CAS 79035-13-5)
- Molecular formula: C₁₃H₁₀ClNO₃.
- Molecular weight : 263.68 g/mol.
- Key differences :
- Chlorine atom at position 1 instead of nitro.
- Nitro group at position 2.
- Impact :
Research Findings and Implications
- Electronic Effects : Benzyloxy groups increase steric bulk compared to methoxy, reducing reaction rates in crowded environments .
- Reactivity : Vinyl groups enable polymerization or Diels-Alder reactions, while nitro groups direct electrophilic substitution to meta positions .
- Synthetic Challenges : Halogenated analogs (e.g., CAS 79035-13-5) achieve high yields, suggesting that introducing halogens may optimize synthesis pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(Benzyloxy)-1-nitro-4-vinylbenzene?
- The synthesis typically involves:
- Benzylation : Protecting a hydroxyl group on the benzene ring using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Nitrovinyl Introduction : Condensation of a nitroalkane with an aldehyde or ketone precursor under acidic or basic catalysis to form the vinylnitro group .
- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
- Example: (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene is synthesized via a Wittig-like reaction between a benzyloxy-substituted benzaldehyde and nitroethane .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ ~4.9–5.1 ppm, vinyl protons as doublets) .
- X-ray Diffraction (XRD) : Determines crystal packing and stereochemistry. For example, 1-Benzyloxy-4-(2-nitroethenyl)benzene crystallizes in a monoclinic system (space group P2₁/c) with intermolecular π-π interactions .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₁₅H₁₃NO₃: calc. 255.0895, obs. 255.0898) .
Q. What safety protocols are essential when handling this compound?
- Engineering Controls : Use fume hoods or closed systems to avoid inhalation of dust/aerosols .
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) if handling powders .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the electronic nature of the nitrovinyl group influence reactivity in cross-coupling reactions?
- The electron-withdrawing nitro group activates the vinyl moiety for nucleophilic additions or cycloadditions. For example, the nitrovinyl group participates in [4+2] Diels-Alder reactions with dienes to form bicyclic intermediates .
- Steric hindrance from the benzyloxy group may limit regioselectivity in metal-catalyzed couplings (e.g., Suzuki-Miyaura), requiring optimized ligands (e.g., Pd(PPh₃)₄) .
Q. What are the challenges in studying the compound’s photophysical properties for organic electronics?
- Solvatochromism : The nitrovinyl group exhibits polarity-dependent absorption/emission shifts, complicating comparisons across solvents. Use time-dependent DFT (TD-DFT) to model excited states .
- Aggregation Effects : π-Stacking observed in XRD (e.g., intermolecular distances ~3.5 Å) may quench fluorescence. Test in thin films vs. solution .
Q. How can contradictory data on reaction yields be resolved during scale-up?
- Case Study : Discrepancies in nitrovinyl condensation yields (40–70%) may arise from:
- Impurity Profiles : Byproducts from over-oxidation (e.g., nitro groups converting to carbonyls). Monitor via TLC or HPLC .
- Moisture Sensitivity : Use anhydrous solvents (e.g., molecular sieves in DMF) to suppress hydrolysis .
- Design of Experiments (DoE) : Statistically optimize parameters (temperature, catalyst loading) using response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
